
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a sulfonyl group
作用機序
Target of Action
The primary target of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other (usually larger) molecules, in this case, the D4 dopamine receptor. When this compound binds to the D4 receptor, it can alter the receptor’s behavior, leading to changes in the cell .
Biochemical Pathways
The D4 dopamine receptor is involved in various neurological processes, including cognition, learning, and emotion. It is also linked to the pathophysiology of certain neuropsychiatric disorders
Pharmacokinetics
Its solubility in dmso is reported to be 22 mg/ml, indicating that it may be well-absorbed in the body when administered in suitable formulations .
Result of Action
As a potent and selective d4 dopamine receptor ligand, it is likely to modulate neurological processes regulated by this receptor .
生化学分析
Biochemical Properties
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide is known to be a potent and selective D4 dopamine receptor ligand . This suggests that it interacts with the D4 dopamine receptor, a protein that plays a crucial role in various biochemical reactions, particularly those related to neurotransmission .
Cellular Effects
The interaction of this compound with the D4 dopamine receptor can have significant effects on cellular processes. As a ligand for this receptor, it can influence cell function by modulating the activity of the receptor, which in turn can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the D4 dopamine receptor . By binding to this receptor, it can influence its activity, potentially leading to changes in gene expression and other downstream effects .
Metabolic Pathways
This compound is likely to be involved in metabolic pathways related to the metabolism of dopamine, given its interaction with the D4 dopamine receptor
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with the D4 dopamine receptor
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.
化学反応の分析
Types of Reactions
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
類似化合物との比較
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A high-affinity and selective dopamine D4 receptor ligand.
5-bromo-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide:
Uniqueness
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3S/c1-2-15(20)17-6-11-23(21,22)19-9-7-18(8-10-19)14-5-3-4-13(16)12-14/h3-5,12H,2,6-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGYFIHGMBHUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
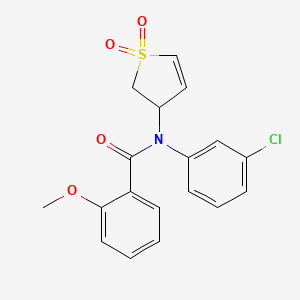
![N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2845347.png)
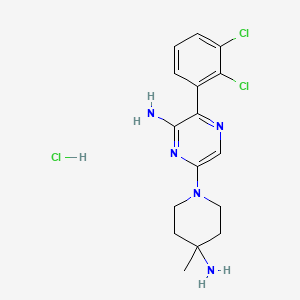
![(Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-5-butyl-3-phenylthiazolidin-4-one](/img/structure/B2845349.png)
![(5E)-1,3-dimethyl-5-[(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2845350.png)
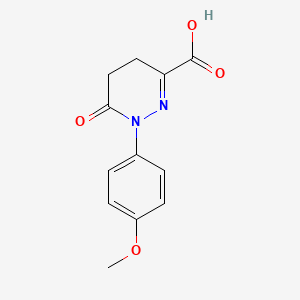
![N-[2-(2,4-dinitrophenyl)cyclohexyliden]-N-{[(ethylamino)carbonyl]oxy}amine](/img/structure/B2845352.png)

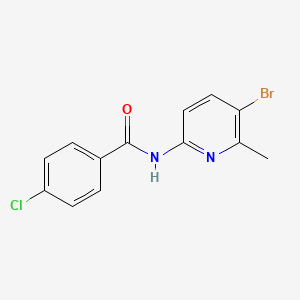

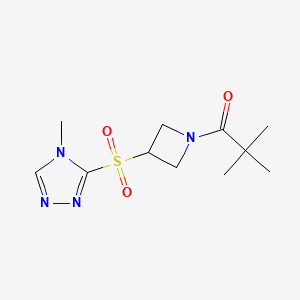
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2845364.png)
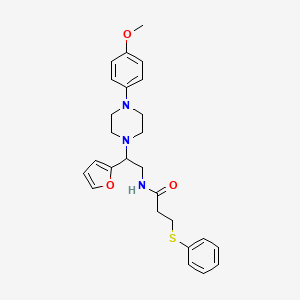
![1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B2845367.png)
